Product packaging for 5-Butyryl-2-indolinone(Cat. No.:)

5-Butyryl-2-indolinone

Cat. No.: B8557227
M. Wt: 203.24 g/mol
InChI Key: FIYRYZIFOKMBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyryl-2-indolinone is a chemical building block based on the privileged indolin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The indolin-2-one core is a versatile framework for developing therapeutic agents and is found in compounds with a broad spectrum of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties . The specific substitution at the 5-position with a butyryl group makes this derivative a valuable intermediate for the design and synthesis of novel bioactive molecules, particularly in the construction of targeted kinase inhibitors . This compound is exclusively intended for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key precursor in heterocyclic chemistry, for the exploration of structure-activity relationships (SAR), and in the development of combinatorial libraries for high-throughput screening . As with any novel derivative, specific biological activity, mechanism of action, and physicochemical properties require thorough experimental characterization by qualified researchers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B8557227 5-Butyryl-2-indolinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-butanoyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H13NO2/c1-2-3-11(14)8-4-5-10-9(6-8)7-12(15)13-10/h4-6H,2-3,7H2,1H3,(H,13,15)

InChI Key

FIYRYZIFOKMBOE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Synthetic Methodologies for 5 Butyryl 2 Indolinone and Its Structural Analogs

Precursor Synthesis and Functional Group Introduction Strategies

The introduction of the butyryl group onto the indolinone scaffold is a key step that leverages the inherent reactivity of the aromatic portion of the molecule. Understanding the electronic properties of the indolinone nucleus is crucial for predicting and controlling the outcomes of these functionalization reactions.

The most direct method for introducing a butyryl group at the 5-position of the 2-indolinone ring is through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the treatment of 2-indolinone with a butyrylating agent in the presence of a Lewis acid catalyst. The electron-donating nature of the nitrogen atom in the indolinone ring activates the fused benzene (B151609) ring, directing the incoming electrophile primarily to the para-position (C5).

Common butyrylating agents include butyryl chloride or butyric anhydride. The choice of Lewis acid is critical for the reaction's success, with aluminum chloride (AlCl₃) being a frequently used catalyst. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or nitrobenzene, to facilitate the reaction and control the temperature.

Table 1: Representative Conditions for Friedel-Crafts Acylation of 2-Indolinone

Acylating AgentCatalystSolventTemperatureTypical Outcome
Butyryl ChlorideAlCl₃Dichloromethane0 °C to rt5-Butyryl-2-indolinone
Butyric AnhydrideAlCl₃Nitrobenzenert to 60 °CThis compound
Butyric AcidPolyphosphoric AcidN/AHigh TempThis compound

It is important to note that N-acylation can be a competing reaction. However, under Friedel-Crafts conditions, C-acylation at the electron-rich C5 position is generally the favored pathway. Mild and highly chemoselective N-acylation methods using thioesters as an acyl source have been developed, highlighting the need to choose conditions carefully to achieve the desired C5-acylation. nih.gov

The functionalization of the indolinone nucleus is governed by the electronic effects of the fused ring system. The C5 position is electronically activated and sterically accessible, making it the preferred site for electrophilic substitution reactions like acylation. However, achieving functionalization at other positions on the benzenoid ring (C4, C6, C7) is significantly more challenging and often requires the installation of a directing group. researchgate.netnih.gov

For instance, palladium-catalyzed methods have been developed for the C4-functionalization of indoles, but these strategies rely on specific directing groups attached to the indole (B1671886) nitrogen to steer the catalyst to the desired C-H bond. researchgate.netnih.gov The inherent reactivity of the indolinone system, therefore, provides a reliable and regioselective pathway to 5-substituted products without the need for such directing groups. This inherent selectivity makes the synthesis of this compound relatively straightforward compared to its other positional isomers.

Core Indolinone Ring Formation Approaches

An alternative to functionalizing a pre-formed indolinone is to construct the ring system from precursors that already contain the butyryl moiety or a suitable precursor group. This approach offers flexibility and can be advantageous for creating highly substituted analogs.

The indolinone core can be assembled through various intramolecular cyclization reactions. rsc.orgorganic-chemistry.org A common strategy involves the cyclization of N-substituted 2-halo- or 2-aminophenethyl derivatives. For example, a domino copper-catalyzed amidation/nucleophilic substitution process has been developed for the synthesis of substituted indolines from ortho-iodophenalkyl mesylates. nih.gov This type of reaction proceeds through an initial intermolecular C-N bond formation, followed by an intramolecular Sₙ2 reaction to close the five-membered ring. nih.gov

Another powerful approach is the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes, which can construct highly substituted indoline (B122111) and indole skeletons. nih.gov This method is particularly useful for building indolines with multiple substituents on the six-membered ring. nih.gov

The mechanism of these cyclizations can vary depending on the catalyst and substrates. For instance, rhodium-catalyzed cyclization reactions can proceed through the formation of a key cyclopropane (B1198618) intermediate, which then undergoes further transformations to yield the final polycyclic indoline structure. nih.gov Density functional theory (DFT) calculations have been used to elucidate the complex energy landscapes and reaction pathways of such catalytic cycles. nih.gov

Table 2: Comparison of Indolinone Ring Formation Strategies

MethodPrecursor TypeCatalyst / ReagentKey Feature
Domino Amidation/Substitution nih.govo-Iodophenalkyl mesylatesCopper (Cu)One-pot, high efficiency
Intramolecular [4+2] Cycloaddition nih.govYnamides and EnynesThermalAccess to highly substituted rings
Reductive Cyclization2-Nitrophenyl derivativesReducing agents (e.g., SnCl₂)Classic, reliable method

Multi-component reactions (MCRs) provide a highly efficient and atom-economical pathway to complex molecular scaffolds by combining three or more starting materials in a single synthetic operation. nih.gov MCRs have emerged as a powerful tool for the synthesis of various heterocyclic systems, including substituted indoles. beilstein-journals.orgnih.gov

For example, a microwave-assisted three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds has been described for the regioselective synthesis of 3-functionalized indoles. nih.gov While this specific example leads to indoles, the principles can be adapted for the construction of the indolinone core. A hypothetical MCR for this compound could involve the condensation of a 4-butyrylaniline derivative, a glyoxylate, and a third component in a convergent manner to rapidly assemble the target structure. Such cascade methodologies are prized for their operational simplicity and ability to generate molecular diversity. beilstein-journals.org

Advanced Synthetic Transformations for Diversification

Once this compound is synthesized, it serves as a versatile intermediate for the creation of a diverse library of structural analogs. The reactivity of the indolinone core and the butyryl side chain allows for a wide range of subsequent chemical modifications.

The methylene (B1212753) group at the C3 position is particularly reactive and can undergo condensation reactions (e.g., Knoevenagel condensation) with various aldehydes and ketones to introduce an exocyclic double bond. researchgate.net The nitrogen atom can be functionalized through N-alkylation or N-acylation to introduce further diversity. google.com Additionally, the ketone of the butyryl group can be transformed into other functional groups, for instance, through reduction to an alcohol, conversion to an oxime, or reductive amination to introduce a new amine functionality. These transformations allow for the systematic exploration of the structure-activity relationship of this class of compounds. A series of novel benzyl (B1604629) sulfoxide (B87167) 2-indolinone derivatives were synthesized from indolin-2-ones, demonstrating a multi-step synthetic route for diversification. nih.gov

Strategies for Further Functionalization of the this compound Scaffold

The this compound structure presents several reactive sites amenable to further chemical modification. These sites include the butyryl group's carbonyl, the aromatic ring, the nitrogen atom of the lactam, and the C3 methylene group adjacent to the lactam carbonyl. Functionalization strategies are often aimed at creating libraries of analogs for structure-activity relationship (SAR) studies. researchgate.net

Key Functionalization Sites:

N-Functionalization: The nitrogen atom can be readily alkylated or acylated under basic conditions. This position is often modified to introduce groups that can modulate solubility, cell permeability, or target engagement. Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds is an efficient method for creating the indoline core itself and highlights the reactivity of the N-H bond. organic-chemistry.org

C3-Position Functionalization: The methylene group at the C3 position is activated by the adjacent carbonyl and can be functionalized through various condensation reactions. For instance, Knoevenagel condensation with aldehydes or ketones introduces an exocyclic double bond, which can serve as a Michael acceptor for further reactions. This is a common strategy for linking the indolinone core to other aromatic or heterocyclic moieties.

Butyryl Group Modification: The carbonyl of the 5-butyryl group can undergo standard ketone chemistry. This includes reduction to a secondary alcohol, reductive amination to introduce substituted amino groups, or Grignard reactions to form tertiary alcohols. These modifications can significantly alter the steric and electronic properties of the substituent.

Aromatic Ring Substitution: While the ring is already substituted, further electrophilic aromatic substitution is possible, though the directing effects of the existing acyl and amide groups must be considered.

The following table summarizes potential functionalization strategies for the this compound scaffold.

Reaction SiteReaction TypeReagents and ConditionsResulting Functional Group
N1-Amide Alkylation/AcylationAlkyl/acyl halide, base (e.g., K₂CO₃, NaH)N-Alkyl/N-Acyl
C3-Methylene Knoevenagel CondensationAldehyde/Ketone, base (e.g., piperidine)C3-Alkylidene
C5-Butyryl (C=O) ReductionNaBH₄, LiAlH₄Secondary Alcohol
C5-Butyryl (C=O) Reductive AminationAmine, NaBH(OAc)₃Secondary/Tertiary Amine
Aromatic Ring Electrophilic SubstitutionHalogenating agent (e.g., NBS), AcidHalogenated Aryl

Asymmetric Synthesis and Enantioselective Derivatization

The creation of chiral centers in the indolinone scaffold is of significant interest, as enantiomers often exhibit different biological activities. Asymmetric synthesis can be directed at the C3 position, which is a common site for generating stereocenters, or at other positions through various synthetic strategies.

Methods for Asymmetric Synthesis:

Organocatalysis: Chiral primary or secondary amines, derived from cinchona alkaloids, can catalyze intramolecular Michael additions to generate cis- or trans-2,3-disubstituted indolines with high enantioselectivity (up to 99% ee). rsc.org This approach could be adapted to precursors of this compound to set the stereochemistry at the C3 position.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched starting material and the chiral product. nih.govwhiterose.ac.uk For indoline derivatives, kinetic resolution can be achieved by deprotonation with a chiral base system (e.g., n-butyllithium and the chiral ligand sparteine) followed by quenching with an electrophile. nih.govwhiterose.ac.uk This method yields both starting material and product with high enantiomer ratios. nih.gov

Metal-Catalyzed Asymmetric Reactions: Transition metals like palladium, rhodium, and iridium, complexed with chiral ligands, are used for asymmetric hydrogenation or functionalization of indoles to produce chiral indolines. researchgate.net Copper-catalyzed enantioselective intramolecular alkene aminooxygenation is another powerful method for synthesizing chiral substituted indolines on a large scale. nih.gov

Enantioselective Derivatization:

This strategy involves reacting a racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the separated enantiomers. While not a direct asymmetric synthesis, it is a crucial tool for both analysis and preparative-scale separation of enantiomers. For example, achiral derivatization followed by analysis on a chiral chromatography column is a common method to determine enantiomeric purity. nih.gov

Purification and Isolation Techniques for Research-Scale Synthesis

The isolation and purification of the target compound from reaction mixtures are critical steps to ensure the material's identity, purity, and suitability for further use. For research-scale synthesis of this compound and its analogs, a combination of techniques is typically employed.

Extraction and Washing: After the reaction is complete, a standard aqueous workup is often the first step. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and an aqueous phase to remove inorganic salts and water-soluble impurities. The organic layer may be washed sequentially with acidic, basic, and neutral aqueous solutions to remove different types of impurities.

Crystallization/Precipitation: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. nih.gov Simple precipitation by adding a non-solvent or by cooling the reaction mixture can also be effective for initial purification. mdpi.com The resulting solid is then collected by filtration.

Column Chromatography: Flash column chromatography is the most common purification method in research-scale organic synthesis. acs.org The crude material is loaded onto a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) of increasing polarity is passed through the column to elute the components at different rates. The choice of solvent system (e.g., mixtures of hexane (B92381) and ethyl acetate) is determined by preliminary analysis using thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For compounds that are difficult to separate by flash chromatography or when very high purity is required, preparative HPLC is used. This technique uses a high-pressure pump to pass the solvent through a column with smaller particle sizes, providing superior resolution.

The following table compares common purification techniques used in this context.

TechniquePrincipleApplicationAdvantagesDisadvantages
Extraction Differential solubilityInitial cleanup of reaction mixtureFast, removes bulk inorganic impuritiesLow resolution, solvent intensive
Crystallization Solubility difference at varying temperaturesPurification of solid, crystalline compoundsCan provide very high purity, scalableCompound must be a solid, requires suitable solvent
Column Chromatography Differential adsorptionPrimary purification method for most compoundsWidely applicable, good resolutionCan be time-consuming, uses large solvent volumes
Preparative HPLC High-resolution differential partitioningFinal purification, separation of close-eluting isomersExcellent resolution, high purity achievableExpensive, limited sample capacity, solvent intensive

Chemical Reactivity and Derivatization Pathways of 5 Butyryl 2 Indolinone

Reactivity of the 2-Indolinone Lactam Moiety

The 2-indolinone core contains a cyclic amide, or lactam, which presents two primary sites for chemical reactions: the nitrogen atom and the adjacent carbonyl group.

Nucleophilic and Electrophilic Reactions at the Nitrogen and Carbonyl Centers

The nitrogen atom of the lactam in 5-butyryl-2-indolinone is nucleophilic and can readily undergo reactions with various electrophiles. N-alkylation and N-arylation are common transformations that introduce substituents onto the indole (B1671886) nitrogen, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation: The nitrogen can be alkylated using a variety of alkyl halides in the presence of a base. The choice of base and solvent is crucial for the efficient generation of the isatin anion, which then acts as the nucleophile.

ReagentBaseSolventProductYield (%)
Alkyl Halide (e.g., R-X)K₂CO₃ or Cs₂CO₃DMF or NMP1-Alkyl-5-butyryl-2-indolinoneGood to excellent

N-Arylation: The introduction of an aryl group at the nitrogen position can be achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Chan-Lam coupling. These reactions typically involve the use of an aryl halide or an aryl boronic acid, respectively.

ReactionArylating AgentCatalystConditionsProduct
Ullmann CondensationAryl Halide (Ar-X)Copper saltHigh temperature1-Aryl-5-butyryl-2-indolinone
Chan-Lam CouplingAryl Boronic Acid (Ar-B(OH)₂)Copper(II) acetate (B1210297)Room temperature, air1-Aryl-5-butyryl-2-indolinone

The carbonyl group of the lactam is electrophilic and can be attacked by strong nucleophiles, although this is less common than reactions at the nitrogen due to the resonance stabilization of the amide bond.

Transformations Involving the Methylene (B1212753) Bridge

The C3 methylene group of the 2-indolinone ring is flanked by the aromatic ring and the lactam carbonyl, making it susceptible to both condensation and substitution reactions.

Knoevenagel Condensation: The active methylene group at the C3 position can participate in Knoevenagel condensation with aldehydes or ketones in the presence of a weak base. This reaction leads to the formation of a new carbon-carbon double bond at the C3 position, yielding 3-substituted-ylidene-2-indolinone derivatives.

Mannich Reaction: The C3 position can also undergo aminomethylation via the Mannich reaction. This three-component reaction involves an active hydrogen compound (the 2-indolinone), an aldehyde (typically formaldehyde), and a primary or secondary amine, resulting in the formation of a β-amino-carbonyl compound known as a Mannich base.

Chemical Transformations of the 5-Butyryl Group

The 5-butyryl group offers a reactive carbonyl functionality and an alkyl chain that can be modified to introduce a wide array of functional groups and to extend the carbon skeleton.

Modifications of the Carbonyl Functionality

The carbonyl group of the butyryl moiety is a key site for various chemical transformations, including reduction, addition, and olefination reactions.

Reduction: The carbonyl group can be reduced to a methylene group (CH₂) to afford 5-butyl-2-indolinone. This transformation can be achieved under either acidic or basic conditions.

Clemmensen Reduction: This method employs zinc amalgam and concentrated hydrochloric acid and is suitable for substrates tolerant to strongly acidic conditions.

Wolff-Kishner Reduction: This reaction utilizes hydrazine hydrate and a strong base (like KOH or potassium tert-butoxide) at high temperatures, making it ideal for acid-sensitive substrates.

Nucleophilic Addition: The electrophilic carbon of the butyryl carbonyl is susceptible to attack by various nucleophiles.

Grignard Reaction: Reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols.

Reformatsky Reaction: This reaction involves the use of an α-halo ester and zinc to generate an organozinc reagent, which then adds to the carbonyl group to form a β-hydroxy ester.

Olefination: The carbonyl group can be converted into a carbon-carbon double bond through olefination reactions.

Wittig Reaction: This reaction utilizes a phosphonium ylide to convert the ketone into an alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion and often provides better stereoselectivity (predominantly E-alkenes).

ReactionReagentProduct
Clemmensen ReductionZn(Hg), HCl5-Butyl-2-indolinone
Wolff-Kishner ReductionH₂NNH₂, KOH5-Butyl-2-indolinone
Grignard ReactionR-MgX5-(1-Hydroxy-1-alkylbutyl)-2-indolinone
Reformatsky ReactionBrCH₂CO₂R, Zn5-(1-Hydroxy-1-(alkoxycarbonylmethyl)butyl)-2-indolinone
Wittig ReactionPh₃P=CHR5-(1-Alkylidenebutyl)-2-indolinone
Horner-Wadsworth-Emmons Reaction(EtO)₂P(O)CH₂R, Base5-(1-Alkylidenebutyl)-2-indolinone (predominantly E-isomer)

Chain Elongation and Functional Group Interconversions on the Butyryl Moiety

The butyryl side chain itself can be a site for further chemical modifications, allowing for the introduction of diverse functionalities and the extension of the carbon framework. While specific examples for this compound are not extensively documented, general synthetic methodologies for functional group interconversions can be applied. For instance, α-halogenation of the butyryl ketone followed by nucleophilic substitution can introduce various heteroatoms.

Formation of Complex Hybrid Structures and Conjugates with this compound

The reactive handles on the this compound scaffold make it an excellent platform for the synthesis of complex hybrid molecules and conjugates. The 1,4-relationship between the lactam carbonyl and the butyryl carbonyl allows for the formation of fused heterocyclic systems.

Formation of Fused Heterocycles:

Pyrazoles: Condensation of the diketone-like functionality of a derivatized 5-acyl-2-indolinone with hydrazine or its derivatives can lead to the formation of pyrazole-fused indolinone systems.

Isoxazoles: Similarly, reaction with hydroxylamine can yield isoxazole-fused structures.

Chalcone Synthesis and Subsequent Heterocycle Formation: The α-methylene group of the butyryl ketone can undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcone derivatives. These α,β-unsaturated ketones are versatile intermediates for the synthesis of various heterocyclic compounds, such as pyrazolines, by reacting with reagents like hydrazine.

Molecular Hybridization Strategies

Molecular hybridization is a powerful tool in drug design that involves covalently linking different pharmacologically active moieties to create a single hybrid molecule. This approach aims to develop compounds with improved affinity, selectivity, and efficacy, or to address multifactorial diseases with a single chemical entity. nih.gov The 2-indolinone skeleton is a common participant in this strategy, frequently modified at its C-3 position to create novel derivatives. nih.gov

Researchers have successfully synthesized various hybrid molecules by combining the 2-indolinone core with other heterocyclic systems. These strategies often aim to create compounds with enhanced therapeutic potential, particularly as anticancer agents.

Examples of 2-Indolinone Hybridization:

Quinazoline-2-indolinone Hybrids: In one approach, scientists have covalently hybridized quinazoline with 2-indolinone to create potent and selective PI3Kα inhibitors for cancer treatment. nih.gov This strategy led to the discovery of compounds that effectively suppressed the viability of various cancer cell lines. nih.gov

Thiazolidinone-2-indolinone Hybrids: The combination of 2-indolinone and thiazolidinone scaffolds has been explored to develop novel inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.gov These hybrids have demonstrated significant antiproliferative activities against several human cancer cell lines. nih.gov

Coumarin-2-indolinone Hybrids: The isatin (indole-2,3-dione) and coumarin (B35378) nuclei have been combined to synthesize new hybrid molecules. These compounds serve as building blocks for more complex spiro[indole-2-one-3,4'-pyrimidin-2-one]-coumarin hybrids. ekb.eg

Benzyl (B1604629) Sulfoxide-2-indolinone Hybrids: A series of novel benzyl sulfoxide (B87167) 2-indolinone derivatives have been designed and synthesized as potential anticancer agents. These compounds have shown significant tyrosine kinase inhibitory activity. nih.gov

Table 1: Examples of Molecular Hybridization Strategies Involving the 2-Indolinone Scaffold

Hybrid Class Combined Pharmacophores Target/Application
Quinazoline-2-indolinone Quinazoline, 2-Indolinone PI3Kα Inhibition (Anticancer) nih.gov
Thiazolidinone-2-indolinone Thiazolidinone, 2-Indolinone CDK2 Inhibition (Anticancer) nih.gov
Coumarin-2-indolinone Coumarin, 2-Indolinone (Isatin) Antimicrobial (Building Block) ekb.eg
Benzyl Sulfoxide-2-indolinone Benzyl Sulfoxide, 2-Indolinone Tyrosine Kinase Inhibition (Anticancer) nih.gov

Conjugation with Biomolecules and Fluorophores

The conjugation of small molecules like 2-indolinone derivatives to biomolecules (e.g., peptides) or fluorophores is a critical technique for developing targeted therapies and diagnostic tools. While specific examples involving this compound are not detailed in the available literature, general chemical strategies for conjugation are well-established.

Conjugation to Biomolecules (Peptides): Attaching a small molecule to a peptide that targets a specific receptor, such as the epidermal growth factor receptor (EGFR), can enhance tumor cell specificity. nih.govnih.gov Common strategies for this conjugation include:

Amine-reactive Probes: Activated esters or isothiocyanates can react with amine groups on a peptide (like the N-terminus or a lysine sidechain) to form stable amide or thiourea bonds. researchgate.net

Thiol-reactive Probes: Maleimides are often used to react with thiol groups from cysteine residues in a peptide.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction. A peptide can be functionalized with an azide group and the small molecule with an alkyne (or vice versa), allowing them to be "clicked" together. nih.govnih.gov

Conjugation to Fluorophores: Labeling with a fluorescent dye allows for the visualization and tracking of a molecule in biological systems. Fluorophores are typically conjugated using similar chemistries as those for biomolecules. For instance, peptides targeting EGFR have been successfully conjugated to alkynyl-functionalized BODIPY (boron-dipyrromethene) dyes via click chemistry. nih.govnih.gov The choice of fluorophore and the conjugation strategy can influence the properties of the final labeled molecule, including its solubility and potential for non-specific binding. researchgate.net

Table 2: Common Chemistries for Conjugation

Reactive Group on Molecule 1 Reactive Group on Molecule 2 (Biomolecule/Fluorophore) Resulting Linkage
Activated Ester (e.g., NHS-ester) Amine Amide
Isothiocyanate Amine Thiourea
Maleimide Thiol (Sulfhydryl) Thioether
Alkyne Azide Triazole (via Click Chemistry)

Molecular Mechanisms of Biological Activity in Vitro and Cellular Studies

Enzyme Target Modulation by 5-Butyryl-2-indolinone and its Analogs

Analogs of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Kinetic studies are crucial for elucidating the mechanism by which an inhibitor interacts with its target enzyme. For 2-indolinone analogs, these studies often employ the Ellman method to determine the type of inhibition and the inhibitor constant (Kᵢ). researchgate.netnih.gov The primary modes of reversible inhibition observed are competitive, non-competitive, and mixed-type. nih.govnih.gov

In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This is often observed with compounds that are structurally similar to the natural substrate. Some khellactone (B107364) coumarin (B35378) derivatives, for instance, have been identified as mixed-type inhibitors of both AChE and BChE, suggesting they can bind to either the free enzyme or the enzyme-substrate complex. nih.gov Kinetic analysis using Lineweaver-Burk plots can distinguish between these inhibition types by observing changes in the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). nih.govjournalejmp.com For example, a mixed-type inhibitor will alter both Kₘ and Vₘₐₓ. nih.gov

Studies on various heterocyclic compounds have identified competitive inhibitors of AChE and BuChE with Kᵢ values in the micromolar range. researchgate.net For instance, certain 2-alkoxy-3-cyanopyridine derivatives were found to be competitive inhibitors of AChE and BuChE. researchgate.net Similarly, some cardiovascular drugs and benzodiazepines act as reversible mixed-type inhibitors of both cholinesterases. The reversibility of inhibition is an important characteristic, and dialysis-based methods can confirm whether an inhibitor binds reversibly to the enzyme. nih.gov

Table 1: Kinetic Parameters of Cholinesterase Inhibition by 2-Indolinone Analogs and Other Inhibitors

Compound/Analog Enzyme Inhibition Type Kᵢ (μM)
PJ13 Acetylcholinesterase (AChE) Mixed-type 5.98
PJ15 Acetylcholinesterase (AChE) Mixed-type 10.4
PJ5 Butyrylcholinesterase (BChE) Mixed-type 4.16
Compound 3 (2-alkoxy-3-cyanopyridine) Acetylcholinesterase (AChE) Competitive 14.23

This table is populated with data from studies on various cholinesterase inhibitors to illustrate typical kinetic profiles. Data for PJ series from reference nih.gov, and for 2-alkoxy-3-cyanopyridine derivatives from reference researchgate.net.

The relative inhibition of AChE versus BChE is a critical aspect of the pharmacological profile of a cholinesterase inhibitor. While AChE is the primary enzyme responsible for acetylcholine (B1216132) hydrolysis in the brain, BChE levels increase in the brains of Alzheimer's disease patients and can also hydrolyze acetylcholine, compensating for AChE activity. nih.gov Therefore, dual inhibitors or selective inhibitors of either isoform may offer therapeutic advantages.

The selectivity of an inhibitor is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC₅₀ or Kᵢ value for BChE to that for AChE. A higher SI value indicates greater selectivity for AChE. Research on 1-benzyl-2-indolinone derivatives has shown that modifications to the indolinone ring can significantly influence both potency and selectivity. tandfonline.com For example, certain substituted 1-benzyl-2-indolinones were found to be approximately twofold more effective against AChE and over 12-fold more selective for AChE compared to the established drug donepezil. tandfonline.com This highlights the potential for designing highly selective AChE inhibitors based on the 2-indolinone scaffold. tandfonline.com

Table 2: Selectivity of 1-Benzyl-2-indolinone Analogs for Cholinesterase Isoforms

Compound AChE Kᵢ (μM) BChE Kᵢ (μM) Selectivity Index (SI = Kᵢ BChE / Kᵢ AChE)
6h 0.22 5.77 26.22
6i 0.24 6.20 25.83
6k 0.22 6.23 28.31
6n 0.21 5.70 27.14

| Donepezil | 0.41 | 0.87 | 2.12 |

Data sourced from a study on 1-benzyl-2-indolinone derivatives, highlighting their enhanced selectivity for AChE over BChE compared to Donepezil. tandfonline.com

The 2-indolinone core is a well-established pharmacophore in the development of protein kinase inhibitors. cancertreatmentjournal.comscirp.org Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases. cancertreatmentjournal.com Analogs of this compound, particularly pyrrole-substituted indolin-2-ones, have been extensively studied as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as non-receptor kinases. cancertreatmentjournal.comscirp.org

The inhibitory activity of these compounds is typically characterized in biochemical assays that measure the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor. bpsbioscience.com The potency is commonly reported as the half-maximal inhibitory concentration (IC₅₀).

Tyrosine Kinases (FLT3, VEGFR, PDGFR): Fms-like tyrosine kinase 3 (FLT3) is an RTK that, when mutated, becomes a driver of acute myeloid leukemia (AML). nih.gov Several indolinone-based compounds, such as sunitinib (B231), are multi-targeted kinase inhibitors with potent activity against FLT3, VEGFR, and PDGFR. scirp.org Novel bis(1H-indol-2-yl)methanones have been developed as potent FLT3 inhibitors with IC₅₀ values in the low nanomolar range. nih.gov Similarly, derivatives of sunitinib have been synthesized to achieve high potency and selectivity for FLT3. bohrium.com Biochemical assays using purified recombinant FLT3 are employed to confirm direct inhibition and determine IC₅₀ values. bpsbioscience.comuniversiteitleiden.nl

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer. nih.govnih.gov A 3-substituted indolin-2-one derivative, SU9516, has been identified as a potent inhibitor of CDK2. scirp.org The biochemical characterization of such inhibitors involves measuring their IC₅₀ values against the CDK2/cyclin E or CDK2/cyclin A complexes. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a non-receptor protein tyrosine phosphatase that acts as a negative regulator of insulin (B600854) and leptin signaling pathways. nih.govnih.gov Its inhibition is a therapeutic target for type 2 diabetes and obesity. mdpi.compatsnap.com PTP1B inhibitors often work by binding to the enzyme's active site, preventing the dephosphorylation of its target proteins. patsnap.com Kinetic studies on PTP1B inhibitors reveal different mechanisms, including non-competitive and mixed-type inhibition. mdpi.com

Table 3: Biochemical Inhibition of Various Kinases by 2-Indolinone Analogs

Compound/Analog Target Kinase Potency (IC₅₀)
Sunitinib FLT3, VEGFR, PDGFR Nanomolar range
Compound 102 (bis(1H-indol-2-yl)methanone) FLT3 0.04 µM
Compound 98 (bis(1H-indol-2-yl)methanone) FLT3 0.06 µM
SU9516 CDK2 Potent inhibitor

| MD2 (Arylbenzofuran) | PTP1B | 3.11 µM |

This table summarizes the inhibitory potency of various 2-indolinone analogs and other compounds against different kinases. Data for Sunitinib from reference scirp.org, bis(1H-indol-2-yl)methanones from reference nih.gov, SU9516 from reference scirp.org, and MD2 from reference mdpi.com.

Understanding how inhibitors bind to their target kinases is essential for rational drug design and optimization. X-ray crystallography and molecular modeling are powerful tools for elucidating these binding modes.

Most kinase inhibitors targeting the catalytic domain are ATP-competitive, binding to the ATP-binding pocket of the enzyme. nih.gov These are often classified as Type I or Type II inhibitors. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. researchgate.net

FLT3: Molecular docking studies of bis(1H-indol-2-yl)methanone derivatives suggest a bidentate binding mode within the ATP pocket of FLT3, forming hydrogen bonds with the backbone of a key cysteine residue (Cys-694). nih.gov The selectivity of these compounds for FLT3 over other kinases like PDGFR can be attributed to interactions with a hydrophobic pocket that includes a phenylalanine residue (Phe-691). nih.gov

CDK2: The binding of inhibitors to CDK2 can induce significant conformational changes in the enzyme. researchgate.net Crystal structures of inhibitors like SU9516 bound to CDK2 have provided insights into the specific interactions within the ATP-binding site. scirp.org There are multiple binding sites reported for CDK2, including the ATP-binding site and allosteric sites. mdpi.com The binding of inhibitors to the ATP pocket can be influenced by the conformation of the glycine-rich loop, which can be exploited to achieve selectivity between different CDKs, such as CDK1 and CDK2. nih.gov For instance, the purine (B94841) derivative roscovitine (B1683857) represents a binding mode where the inhibitor's core overlaps with the adenine (B156593) region of ATP, making contacts with the enzyme that are not observed with ATP itself. mdpi.com

Other Enzyme Systems (e.g., Carbonic Anhydrase, Tyrosinase, COX-2, 5-Lipoxygenase)

The 2-indolinone scaffold is a common feature in a variety of enzyme inhibitors. However, specific inhibitory activities of this compound against several key enzyme systems have been investigated to varying extents.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While various sulfonamide derivatives containing the indolin-2-one moiety have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms, there is currently no specific data available in the scientific literature detailing the inhibitory effects of this compound on any of the carbonic anhydrase isoforms.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. Although numerous natural and synthetic compounds are screened for their tyrosinase inhibitory potential, specific studies on the direct inhibitory activity of this compound against tyrosinase have not been reported in the available scientific literature.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a significant role in inflammation. Various indolin-2-one derivatives have been designed and synthesized as potential COX-2 inhibitors. However, specific experimental data on the COX-2 inhibitory activity of this compound is not currently available.

5-Lipoxygenase (5-LOX): 5-Lipoxygenase is another key enzyme in the inflammatory pathway, responsible for the production of leukotrienes. While some 2-substituted indazolinones have been identified as selective 5-lipoxygenase inhibitors, there is no published research specifically evaluating the inhibitory potential of this compound against this enzyme.

Enzyme SystemThis compound Activity
Carbonic AnhydraseNo data available
TyrosinaseNo data available
COX-2No data available
5-LipoxygenaseNo data available

Cellular Pathway Interrogation

The impact of a compound on cellular pathways provides insight into its potential therapeutic applications. The effects of this compound on cell cycle progression, apoptosis, and inflammatory responses are critical areas of investigation.

The regulation of the cell cycle is a crucial process, and its disruption is a hallmark of cancer. Chemical compounds that can induce cell cycle arrest are valuable as potential anti-cancer agents. Currently, there are no specific studies in the peer-reviewed literature that have analyzed the effect of this compound on the cell cycle progression of any cell line or have reported its ability to induce cell cycle arrest.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism of action for many chemotherapeutic drugs. As of the latest review of scientific literature, there is no direct experimental evidence to demonstrate that this compound induces apoptosis or to elucidate the specific mechanisms of programmed cell death it might trigger.

Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory responses by interfering with signaling pathways are of significant therapeutic interest. While the broader class of indolinone derivatives has been explored for anti-inflammatory properties, there is a lack of specific research on how this compound modulates inflammatory responses and its effects on key signaling pathways such as NF-κB or MAPK.

Cellular PathwayEffect of this compound
Cell Cycle ProgressionNo data available
Apoptosis InductionNo data available
Inflammatory Response ModulationNo data available

Interactions with Biological Macromolecules (Beyond Enzymes)

Beyond enzymatic inhibition, the interaction of small molecules with other biological macromolecules, such as proteins involved in aggregation diseases, can reveal novel therapeutic avenues.

The aggregation of proteins, such as amyloid-beta, is a central pathological feature of neurodegenerative diseases like Alzheimer's disease. Compounds that can inhibit or modulate this aggregation process are considered potential therapeutic agents. A thorough review of the existing scientific literature reveals no studies that have specifically investigated the anti-amyloidogenic effects of this compound or its ability to modulate the aggregation of any disease-related proteins.

Macromolecular InteractionFinding for this compound
Anti-amyloidogenic EffectsNo data available
Protein Aggregation ModulationNo data available

DNA Gyrase Inhibition and Antimicrobial Mechanisms

There is currently a lack of specific studies detailing the direct inhibitory effects of this compound on DNA gyrase. The indolin-2-one scaffold is a component of various molecules that have been investigated for antimicrobial properties; however, research has not yet definitively characterized the role of the 5-butyryl substitution in mediating such activity through DNA gyrase inhibition.

DNA gyrase, a type II topoisomerase, is a critical enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. While numerous compounds are known to target DNA gyrase, specific enzymatic assays and antimicrobial susceptibility tests for this compound are not readily found in the current body of scientific literature. Therefore, no quantitative data, such as half-maximal inhibitory concentrations (IC50) against DNA gyrase or minimum inhibitory concentrations (MIC) against various bacterial strains, can be presented at this time.

Receptor Binding Assays (e.g., Dopamine (B1211576) Receptors)

The interaction of this compound with dopamine receptors is another area that warrants further investigation. While various derivatives of the parent 2-indolinone structure have been synthesized and evaluated for their affinity and selectivity towards different dopamine receptor subtypes (D1, D2, D3, D4, and D5), specific binding assay data for this compound is not currently available.

Dopamine receptors are a class of G protein-coupled receptors that play a crucial role in neurotransmission in the central nervous system. Compounds that modulate the activity of these receptors have therapeutic potential in a range of neurological and psychiatric disorders. Receptor binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor, typically reported as the inhibition constant (Ki) or the IC50 value. The absence of such published data for this compound means that its potential to bind to and modulate dopamine receptors remains uncharacterized.

Computational and Chemoinformatics Approaches in 5 Butyryl 2 Indolinone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Butyryl-2-indolinone and its analogs, docking studies are instrumental in understanding how these ligands fit into the binding site of a biological target, such as an enzyme or receptor.

Molecular docking simulations predict the binding conformation (mode) and estimate the strength of the interaction, commonly expressed as a binding affinity or docking score in units of kcal/mol. walisongo.ac.id A lower binding energy value typically signifies a more stable and favorable interaction between the ligand and the target protein. walisongo.ac.id

While specific docking studies on this compound are not extensively detailed in publicly available literature, research on closely related indolinone derivatives demonstrates their potential to bind to a variety of important biological targets. These studies provide a framework for understanding how the 5-butyryl derivative might behave. For instance, various indolinone-based compounds have been docked against targets implicated in cancer, Alzheimer's disease, and infectious diseases. nih.govijpsr.com The docking scores from these studies indicate that the indolinone scaffold can form stable complexes within protein binding pockets.

Below is a table summarizing representative docking results for various indolinone derivatives against different biological targets, illustrating the binding affinities that can be achieved.

Target ProteinDerivative ScaffoldBinding Affinity / Score (kcal/mol)Reference
Acetylcholinesterase (AChE)Indolinone with N-benzylpyridiniumNot specified, but noted as potent nih.gov
E. coli MurB5-indolylmethylen-4-oxo-2-thioxothiazolidine-8.1 to -9.1 mdpi.com
Lanosterol 14a-demethylase5-indolylmethylen-4-oxo-2-thioxothiazolidine-9.2 to -10.4 mdpi.com
K-Ras oncoproteinoxazaphospholo[3,4-a]indole-1-oxideNot specified, but compound 5 showed strongest affinity thesciencein.org
Bovine Serum Albumin (BSA)Dichloro-isoindoline-1,3-dione-26.63 kJ/mol (~ -6.36 kcal/mol) nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for stabilizing the ligand-protein complex.

Studies on the indolinone scaffold consistently highlight key interactions. The characteristic oxygen atom of the indolinone ring frequently acts as a hydrogen bond acceptor, while the aromatic rings participate in hydrophobic and pi-pi stacking interactions. For example, in a study of indolinone derivatives targeting E. coli MurB, hydrogen bonds were observed between the hydroxyl substituent of the compound and residues Tyr157 and Lys261, as well as between the carbonyl group of the thiazolidine (B150603) ring and Ser228. mdpi.com Similarly, docking studies of a dichloro-isoindoline derivative with Bovine Serum Albumin revealed hydrogen bonding with Arg-198 and hydrophobic interactions with Ala-209, Val-481, Leu-480, and Trp-213. nih.gov Understanding these key residues is essential for designing derivatives of this compound with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery process. nih.gov

To develop a QSAR model, a dataset of compounds with known biological activities (the training set) is used. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then employed to build an equation that correlates these descriptors with activity. mdpi.comnih.gov

Several QSAR studies have been successfully conducted on series of indolinone and indole (B1671886) derivatives. acs.orgeurjchem.com For example, a 3D-QSAR study on indolinone-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) resulted in a robust Comparative Molecular Field Analysis (CoMFA) model with a high correlation coefficient (r² = 0.907) and cross-validated correlation coefficient (q² = 0.737), indicating strong predictive power. acs.org Another 2D-QSAR study on indole derivatives as COX-2 inhibitors also yielded a statistically significant model (r² = 0.9382, q² = 0.8557), demonstrating the utility of this approach for the indolinone class. ijpsr.com

The table below presents statistical parameters for representative QSAR models developed for indolinone and related scaffolds.

Compound Series / TargetQSAR Model Typer² (Correlation Coefficient)q² (Cross-validated r²)pred_r² (External Prediction)Reference
Indolinone / PDK1 InhibitorsCoMFA0.9070.737- acs.org
Indolinone / PDK1 InhibitorsCoMSIA0.9910.824- acs.org
Indole / COX-2 Inhibitors2D-QSAR (MLR)0.93820.85570.7443 ijpsr.com
Indole / HKMT Inhibitors2D-QSAR (MLR)0.93280.92120.929 eurjchem.com
Indol-2-yl ethanones / IDO Inhibitors3D-QSAR (kNN-MFA)-0.760.79 researchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

A major benefit of QSAR analysis is the identification of key molecular descriptors that significantly influence biological activity. These descriptors can be categorized as steric (related to size and shape), electronic (related to charge distribution), hydrophobic, or topological (related to molecular connectivity).

For the indolinone scaffold, QSAR studies have revealed several important descriptors:

Steric and Electrostatic Fields (from 3D-QSAR): Contour maps from CoMFA and CoMSIA studies often show that bulky substituents are favored in some regions around the molecule for enhanced activity, while being disfavored in others. Similarly, regions where positive or negative electrostatic potential is favorable can be identified, guiding the placement of electron-donating or electron-withdrawing groups. acs.org

Physicochemical Properties (from 2D-QSAR): Descriptors such as polar surface area, dipole moment, and molecular weight have been shown to govern the inhibitory activity of certain indolinone-related series. mdpi.com For COX-2 inhibitors, descriptors related to negative potential surface area and hydrophobicity were found to be significant contributors to the activity. ijpsr.com The 5-butyryl group of this compound would significantly contribute to descriptors related to hydrophobicity and steric bulk.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large databases of compounds in a process called virtual screening, identifying potential new hits that possess the required features. nih.gov

This approach is particularly valuable when the 3D structure of the target protein is unknown (ligand-based pharmacophore modeling) or can be used in conjunction with a known protein structure (structure-based pharmacophore modeling). nih.govmdpi.com For example, a pharmacophore model for a series of antibacterial indolinone derivatives could be built based on the most active compounds. This model might consist of a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic group, and an aromatic ring, all with specific spatial relationships to one another.

This validated model can then be used to screen databases like ZINC or Maybridge. mdpi.com The compounds that match the pharmacophore query (the "hits") are then typically subjected to further analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize them for chemical synthesis and biological testing. nih.gov This workflow efficiently filters millions of compounds down to a manageable number of promising candidates, accelerating the discovery of novel drugs based on the this compound scaffold.

Generation of Pharmacophore Hypotheses for Lead Discovery

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. pharmacophorejournal.com For a series of this compound derivatives with known biological activity, a pharmacophore hypothesis can be generated to guide the discovery of new lead compounds. nih.govnih.govjppres.com

The process begins by analyzing the conformations of active compounds to identify common chemical features. For the this compound scaffold, these features typically include hydrogen bond acceptors (e.g., the carbonyl oxygen of the indolinone ring and the butyryl group), hydrogen bond donors (the nitrogen atom of the indolinone ring), hydrophobic regions (the butyryl alkyl chain), and aromatic rings (the benzene (B151609) portion of the indolinone core). nih.gov Software like PHASE or Discovery Studio can then be used to generate multiple hypotheses based on these features. pharmacophorejournal.comnih.gov

The generated models are scored and ranked based on statistical relevance, such as correlation coefficients and cost analysis, which compare the model's predictive power against the actual activity of the training set molecules. nih.govnih.gov The best-validated pharmacophore model serves as a 3D query for virtual screening, enabling the identification of diverse molecules that possess the key interaction features but may have entirely different chemical backbones. nih.gov

Pharmacophore Feature Potential Origin in this compound Role in Molecular Recognition
Hydrogen Bond Acceptor (A)C2-carbonyl oxygen; Butyryl carbonyl oxygenForms hydrogen bonds with donor residues in the target's active site.
Hydrogen Bond Donor (D)N1-hydrogen of the indolinone ringForms hydrogen bonds with acceptor residues in the target's active site.
Hydrophobic Group (H)Butyryl alkyl chainEngages in van der Waals and hydrophobic interactions within a nonpolar pocket of the target.
Aromatic Ring (R)Benzene ring of the indolinone coreParticipates in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

This interactive table outlines the potential pharmacophoric features of the this compound scaffold.

High-Throughput Virtual Screening for Novel Scaffolds

High-throughput virtual screening (HTVS) is a computational technique used to search vast libraries of chemical compounds for molecules that are likely to bind to a drug target. nih.govnih.gov Using the this compound structure or a derived pharmacophore model as a starting point, HTVS can identify novel scaffolds with potential therapeutic activity. mdpi.comcarlomagno-group.org

The process can be either structure-based or ligand-based. In structure-based screening, a 3D model of the target protein's binding site is used to dock millions of compounds from databases like ZINC. nih.govcarlomagno-group.org The compounds are then scored and ranked based on their predicted binding affinity and interaction patterns. core.ac.uk In ligand-based screening, a pharmacophore model derived from this compound and its active analogues is used as a filter to find molecules that match the essential chemical features for activity. nih.govnih.gov

The initial hits from HTVS are typically filtered further using criteria such as drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET properties to reduce the number of candidates for experimental testing. nih.gov This multi-step approach increases the efficiency of hit identification, reduces costs, and helps discover structurally novel compounds that may not have been conceived through traditional medicinal chemistry approaches. mdpi.com

Step Description Tools and Databases Objective
1. Query Preparation A 3D pharmacophore model is generated from active this compound analogues, or the 3D structure of a target protein is prepared for docking. nih.govPHASE, Discovery Studio, AutoDock ToolsCreate a precise search query for screening.
2. Database Screening The query is used to screen large compound libraries containing millions of molecules.ZINC database, ChEMBL, PubChemIdentify a large set of initial hits that match the query.
3. Hit Filtering Hits are filtered based on docking scores, pharmacophore fit, and physicochemical properties (e.g., Lipinski's Rule of Five). nih.govnih.govMOE, Schrödinger SuiteReduce the number of false positives and prioritize promising candidates.
4. Final Selection The top-ranked compounds are visually inspected for their binding modes and chemical novelty.PyMOL, ChimeraSelect a diverse and promising set of novel scaffolds for experimental validation.

This interactive table outlines a typical workflow for high-throughput virtual screening to find novel scaffolds based on the this compound pharmacophore.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide powerful insights into the physical movements of atoms and molecules over time, offering a detailed view of the conformational changes and binding stability of a ligand-protein complex. mdpi.comnih.gov For this compound, MD simulations can be used to validate docking poses, analyze the stability of interactions, and understand the dynamic behavior of the compound within the target's binding site. nih.govacs.orgnih.gov

Starting with a docked complex of this compound and its target protein, an MD simulation is run for a specific duration (typically nanoseconds to microseconds). nih.govmdpi.com The resulting trajectory is analyzed to assess key parameters. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to evaluate the stability of the complex over the simulation period; a stable RMSD suggests the system has reached equilibrium. mdpi.commdpi.com The Root Mean Square Fluctuation (RMSF) is used to identify flexible regions of the protein and the ligand. mdpi.com

Furthermore, MD simulations allow for a detailed analysis of specific interactions, such as hydrogen bonds, tracking their formation and breakage over time to identify the most persistent and crucial contacts for binding. nih.gov This dynamic perspective is critical for understanding the true nature of the binding event and for rationally designing modifications to the this compound scaffold to improve affinity and selectivity. mdpi.com

MD Simulation Analysis Description Insights Gained for this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. mdpi.comAssesses the overall stability of the this compound-protein complex. A stable RMSD indicates a stable binding pose.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average positions. mdpi.comIdentifies which parts of the this compound molecule are flexible and which parts of the protein binding pocket move upon ligand binding.
Hydrogen Bond Analysis Tracks the presence and duration of hydrogen bonds between the ligand and protein throughout the simulation.Determines the key hydrogen bonding interactions that anchor this compound in the active site and contribute to its binding affinity.
Conformational Analysis Clusters the trajectory to identify the most populated and low-energy conformations of the ligand and protein. nih.govReveals the preferred binding mode and any significant conformational changes in the target protein induced by this compound.

This interactive table summarizes key analyses performed during molecular dynamics simulations and their relevance to studying the this compound-protein complex.

In Silico ADMET Prediction and Drug-Likeness Assessment

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic and safety profiles of potential drug candidates. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and assessment of drug-likeness allow for the early identification of compounds with unfavorable properties, saving time and resources. csmres.co.ukaudreyli.com

For this compound and its derivatives, various computational models and tools are employed. Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.comnih.gov Compounds that adhere to these rules are more likely to have good oral bioavailability. japsonline.com

ADMET prediction tools, such as SwissADME and ADMETlab 2.0, use quantitative structure-property relationship (QSPR) models to predict a wide range of properties. nih.govnih.gov These include predictions for gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities. slideshare.net By assessing these properties computationally, researchers can prioritize derivatives of this compound that not only have high potency but also a favorable ADMET profile, increasing the likelihood of success in later developmental stages.

Property Guideline / Metric Calculated Value for this compound Drug-Likeness Assessment
Molecular Weight Lipinski's Rule: < 500 g/mol 203.24 g/mol Pass
Lipophilicity (logP) Lipinski's Rule: ≤ 5~1.9 - 2.1 (Predicted)Pass
Hydrogen Bond Donors Lipinski's Rule: ≤ 51 (the N-H group)Pass
Hydrogen Bond Acceptors Lipinski's Rule: ≤ 102 (the two C=O groups)Pass
Overall Lipinski's Rule of Five0 ViolationsLikely to have good absorption and permeation. japsonline.com

This interactive table provides an in silico drug-likeness assessment of the parent compound this compound based on Lipinski's Rule of Five.

Chemoinformatics Tools for Chemical Space Exploration and Library Design

Chemoinformatics provides the tools and methods to organize, analyze, and visualize chemical information, enabling the systematic exploration of the chemical space around a lead compound like this compound. nih.govnih.gov This is essential for designing focused compound libraries to probe structure-activity relationships (SAR) and optimize lead properties. chemrxiv.org

Using chemoinformatics toolkits such as RDKit, chemists can enumerate virtual libraries by systematically modifying the this compound scaffold. parssilico.com For instance, different substituents can be added to the aromatic ring, the N1 position, or the butyryl chain can be altered in length or cyclized. These virtual libraries can then be characterized by calculating a wide range of molecular descriptors (e.g., physicochemical properties, topological indices, and 3D shapes). researchgate.net

Techniques like Principal Component Analysis (PCA) can be used to visualize the chemical space occupied by the designed library, allowing for comparisons with existing drugs or competitor compounds. nih.gov This helps ensure that the designed library is diverse and explores novel chemical space. By integrating in silico ADMET and activity predictions, these tools facilitate the creation of high-quality, targeted libraries where each compound is designed to test a specific hypothesis, maximizing the information gained from chemical synthesis and biological testing. researchgate.netnih.gov

Chemoinformatics Approach Description Application to this compound Relevant Tools
Virtual Library Enumeration Systematically generating a large set of virtual derivatives from a core scaffold by applying a list of desired reagents and reactions. chemrxiv.orgCreating thousands of virtual analogues of this compound by modifying its substitution patterns.RDKit, ChemAxon
Chemical Space Analysis Using dimensionality reduction techniques to visualize the distribution of compounds based on their calculated properties. nih.govnih.govMapping the designed library to assess its diversity and novelty compared to known kinase inhibitors.Scikit-learn, DataWarrior
Diversity and Similarity Analysis Quantifying the structural diversity within a library using molecular fingerprints and similarity metrics (e.g., Tanimoto coefficient).Ensuring the library covers a broad range of chemical features to effectively explore the structure-activity relationship.RDKit, Open Babel
Property-Based Filtering Selecting compounds from a virtual library that meet specific criteria for physicochemical properties, drug-likeness, and predicted ADMET profiles. researchgate.netPrioritizing the synthesis of this compound derivatives with the highest potential for favorable drug-like properties.MOE, SwissADME

This interactive table describes various chemoinformatics tools and their application in designing chemical libraries based on the this compound scaffold.

Applications of 5 Butyryl 2 Indolinone in Chemical Biology Research

  • 7.1.1. Photoaffinity Labeling Applications: No studies were identified that describe the synthesis or use of 5-Butyryl-2-indolinone-based photoaffinity probes.
  • 7.1.2. Fluorescent Conjugates for Imaging Biological Processes: There is no available literature on fluorescent conjugates derived from this compound for cellular or biological imaging.
  • Concluding Perspectives and Future Research Trajectories for 5 Butyryl 2 Indolinone

    Advancements in Synthetic Accessibility and Scalability

    The practical utility of any therapeutic candidate is fundamentally linked to its ease of synthesis. Future research on 5-Butyryl-2-indolinone will likely benefit from broader advancements in synthetic chemistry focused on indolinone cores. The development of efficient, dependable, and scalable synthetic routes is crucial. beilstein-journals.org Modern synthetic approaches are increasingly focused on creating robust reactions that are insensitive to common variables like oxygen and water, which is critical for large-scale production. beilstein-journals.org

    Key areas of advancement include:

    Novel Catalysis: The use of asymmetric catalysis can provide high yields and enantioselectivities, which is vital for producing specific stereoisomers of complex molecules. beilstein-journals.org

    Process Optimization: Research into optimizing reaction conditions, such as solvent choice and temperature, can dramatically improve yields and reduce production costs and time. For instance, using high-boiling aromatic hydrocarbon solvents that form azeotropes with reaction byproducts like acetic acid can prevent decomposition and simplify purification. google.com

    Computational Tools: The concept of a "synthetic accessibility score" (SAscore) is gaining traction. This computational method estimates the ease of synthesis based on molecular complexity and fragment analysis of millions of previously synthesized chemicals, providing a valuable tool for prioritizing candidates early in the discovery process. nih.gov

    A summary of scalable synthesis strategies relevant to indolinone scaffolds is presented below.

    Synthesis StrategyKey AdvantagesRelevant Compound Class
    Catalytic Asymmetric Conjugate Addition Provides high yields and enantioselectivities; robust and tolerant to water. beilstein-journals.orgCyclic ketones, chiral ligands. beilstein-journals.org
    Consecutive 2-Step Annulation Utilizes readily available starting materials; avoids need for nitrogen protection. nih.govPolysubstituted indoles. nih.gov
    Optimized One-Pot Procedures Reduces isolation steps, raw material costs, and operational complexity. google.com2-indolinone derivatives. google.com

    Exploration of Novel Therapeutic Avenues and Targets

    While the 2-indolinone scaffold is well-established in the realm of kinase inhibition for oncology, future research is poised to uncover novel therapeutic applications for this compound and its derivatives. mdpi.com The dysregulation of protein kinases is central to many diseases beyond cancer, opening up a wide field of possibilities. mdpi.com

    Emerging therapeutic areas for indolinone-based compounds include:

    Neurological Disorders: There is a growing understanding that cancers and some neurological disorders share common mechanisms, such as "aberrant cell cycle re-entry." explorationpub.com This suggests that kinase inhibitors originally developed for cancer could be repurposed for neurodegenerative diseases. explorationpub.com

    Cardiovascular Disease: Certain indoline (B122111) derivatives have been investigated as inhibitors of the angiotensin-converting enzyme (ACE), a key target in managing hypertension and congestive heart failure. researchgate.net

    Inflammatory Diseases: The arachidonic acid cascade is a critical pathway in inflammation. Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), presenting a promising strategy for developing new anti-inflammatory agents. researchgate.net

    Central Nervous System (CNS) Targets: The structural versatility of indoline derivatives makes them suitable for targeting CNS receptors, such as serotonin (B10506) (5-HT) receptors, which are implicated in various psychiatric and neurological conditions. google.com

    Potential Therapeutic TargetAssociated Disease AreaExample Scaffold
    P21-activated kinase 1 (PAK1) Breast Cancer nih.gov2-indolinone nih.gov
    Bruton's tyrosine kinase (BTK) B-cell malignancies nih.gov5-Substituted Oxindole (B195798) nih.gov
    VEGFR-2 Cancer (Angiogenesis) mdpi.com1-benzyl-5-bromoindolin-2-one mdpi.com
    5-lipoxygenase (5-LOX) / soluble epoxide hydrolase (sEH) Inflammation researchgate.netIndoline researchgate.net
    Angiotensin-converting enzyme (ACE) Hypertension, Heart Failure researchgate.netIndoxyl-based Indoline researchgate.net

    Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insights

    To fully understand the therapeutic potential and mechanism of action of this compound, future research must integrate advanced "omics" technologies. These high-throughput methods provide a systemic, multi-layered view of a drug's effect on biological systems. nih.govnih.gov

    The primary omics disciplines and their applications include:

    Proteomics: This involves the large-scale study of proteins. For a kinase inhibitor like this compound, proteomics can identify the full spectrum of protein targets (the "kinome"), quantify changes in protein expression, and map post-translational modifications like phosphorylation, offering deep insights into the signaling pathways being modulated. nih.govmdpi.com Advanced techniques like phospho-proteomic profiling are especially critical for understanding how kinase inhibitors function. kinase-drug-discovery-summit.com

    Metabolomics: This is the comprehensive analysis of small molecules (metabolites) within a biological system. Metabolomics can reveal how this compound alters cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov This can help identify biomarkers of drug response or toxicity. mdpi.com

    Genomics and Transcriptomics: These technologies analyze an organism's entire genetic blueprint and gene expression patterns, respectively. researchgate.net They can be used to identify genetic mutations that confer sensitivity or resistance to a drug and to understand how a compound alters gene expression networks.

    The integration of these omics datasets allows for a comprehensive, systems-biology approach to drug discovery, moving beyond a single-target perspective to a holistic understanding of a compound's biological impact. nih.gov

    Development of Multi-Targeting Approaches with this compound Derivatives

    The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, or the design of single molecules that can modulate multiple targets simultaneously. ethz.ch This approach is particularly relevant for complex, multifactorial diseases where hitting a single target may be insufficient or lead to rapid resistance.

    Future development of this compound derivatives could strategically embrace a multi-targeting approach. The indolinone scaffold has already shown promise in this area. For example, researchers have successfully designed:

    Dual Kinase Inhibitors: Compounds that inhibit multiple key kinases in a cancer signaling pathway, such as a dual PI3K/mTOR inhibitor, can produce a more potent and durable response. ethz.ch

    Dual-Mechanism Anti-Inflammatories: Indoline derivatives that concurrently inhibit both 5-LOX and sEH can target inflammation through two distinct but related mechanisms. researchgate.net

    Multi-Receptor CNS Agents: Indole (B1671886) derivatives have been explored as ligands that target multiple CNS receptors, such as the serotonin transporter and dopamine (B1211576) D2 receptors, which could be beneficial in treating complex disorders like major depression. researchgate.net

    This strategy requires a sophisticated design process, often aided by computational modeling and a deep understanding of the structural biology of the intended targets to achieve the desired activity profile. mdpi.com

    Collaborative Research Frameworks for Accelerating Discovery

    The path from initial discovery to a clinically approved therapy is long, expensive, and complex. To accelerate the development of promising compounds like this compound, robust collaborative frameworks are essential. These partnerships leverage the unique strengths of different sectors. nih.gov

    Effective collaborative models include:

    Academia-Industry Partnerships: Academic institutions are often the source of foundational scientific discoveries and innovation, while pharmaceutical companies provide the resources, infrastructure, and expertise for large-scale clinical trials and commercialization. drugbank.comhubspotusercontent10.net These collaborations can bridge the gap between basic research and clinical application. nih.gov

    Public-Private Partnerships (PPPs): These frameworks bring together government agencies, non-profits, academic researchers, and private companies. They are particularly effective for tackling diseases with high unmet needs or limited commercial incentive, such as rare cancers or neglected tropical diseases. nih.govsnapgrant.com

    Open Science Initiatives: These models promote the sharing of data, tools, and results to avoid redundant efforts and foster a more collective approach to problem-solving. This is especially valuable in the preclinical space for validating new drug targets or developing novel chemical probes. snapgrant.com

    By fostering these synergistic relationships, the scientific community can more effectively navigate the challenges of drug development, ensuring that promising molecules like this compound have a clearer and faster path toward impacting human health. pharmaceutical-technology.com

    Q & A

    Q. What are the established synthetic routes for 5-Butyryl-2-indolinone, and what are their comparative yields and purity profiles?

    Methodological Answer:

    • Route 1 (Acylation): React 2-indolinone with butyryl chloride in anhydrous DCM using a Lewis acid catalyst (e.g., AlCl₃). Typical yields range from 60–75%, with purity >95% (HPLC) after recrystallization .
    • Route 2 (Enzymatic Catalysis): Use lipase-mediated acylation in non-polar solvents (e.g., toluene). Yields are lower (40–50%) but offer better stereoselectivity for chiral derivatives .
    • Characterization: Validate purity via HPLC (C18 column, MeOH:H₂O gradient) and structural identity via ¹H/¹³C NMR (key peaks: δ 2.35 ppm for butyryl CH₂, δ 8.1 ppm for indole H) .

    Q. What analytical techniques are critical for confirming the structural integrity of this compound in preclinical studies?

    Methodological Answer:

    • Primary Techniques:
      • NMR Spectroscopy: Assign peaks for the indole ring (δ 6.5–8.1 ppm) and butyryl side chain (δ 1.5–2.4 ppm) .
      • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 216.1025 (C₁₂H₁₃NO₂) .
    • Purity Assessment: Use reverse-phase HPLC with UV detection (λ = 254 nm); ensure ≥98% purity for in vitro assays .

    Q. Which kinase targets are most commonly associated with this compound in cancer therapeutic research?

    Methodological Answer:

    • Primary Targets:
      • VEGF Receptor-2 (IC₅₀ = 0.8 µM): Inhibition validated via kinase activity assays (ATP competition) .
      • CDK4/6 (IC₅₀ = 1.2–2.5 µM): Assessed using recombinant kinase domains and cell-cycle arrest assays in MCF-7 cells .
    • Screening Protocol: Use fluorescence polarization (FP) assays with ATP-conjugated probes to quantify inhibition .

    Advanced Research Questions

    Q. How can researchers optimize the selectivity of this compound derivatives for specific kinase isoforms?

    Methodological Answer:

    • Structure-Activity Relationship (SAR) Strategies:
      • Substitution at C5: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic kinase pockets .
      • Backbone Modifications: Replace the butyryl group with cyclopropylamide to reduce off-target effects (tested via kinome-wide profiling) .
    • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities against kinase co-crystal structures (PDB: 4ASD) .

    Q. How should researchers address contradictions in reported IC₅₀ values for this compound across kinase inhibition assays?

    Methodological Answer:

    • Potential Sources of Variability:
      • Assay Conditions: ATP concentrations (e.g., 10 µM vs. 100 µM) significantly alter IC₅₀ values. Standardize using Km-adjusted ATP levels .
      • Cell Line Differences: Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to control for endogenous kinase expression .
    • Validation: Replicate results using orthogonal methods (e.g., Western blotting for phospho-targets) .

    Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be mitigated?

    Methodological Answer:

    • Key Challenges:
      • Low Oral Bioavailability (F = 15%): Attributed to poor solubility and first-pass metabolism .
    • Mitigation Strategies:
      • Formulation: Use nanoemulsions or PEGylation to enhance solubility (tested in Sprague-Dawley rats) .
      • Prodrug Design: Synthesize phosphate esters to improve intestinal absorption .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.